1,1'-(2,3-Dichlorobutane-2,3-diyl)bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-methylbenzene) is an organic compound characterized by the presence of two 4-methylbenzene groups attached to a 2,3-dichlorobutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-methylbenzene) typically involves the reaction of 2,3-dichlorobutane with 4-methylbenzene under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2,3-dichlorobutane is reacted with 4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-methylbenzene) can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2,3-dichlorobutane moiety can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The methyl groups on the benzene rings can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 1,1’-(2,3-dihydroxybutane-2,3-diyl)bis(4-methylbenzene).
Oxidation: Formation of 1,1’-(2,3-dichlorobutane-2,3-diyl)bis(4-carboxybenzene).
Reduction: Formation of 1,1’-(2,3-dihydrobutane-2,3-diyl)bis(4-methylbenzene).
Scientific Research Applications
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-methylbenzene) exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-(2,3-Dibromobutane-2,3-diyl)bis(4-methylbenzene): Similar structure but with bromine atoms instead of chlorine.
1,1’-(2,3-Diiodobutane-2,3-diyl)bis(4-methylbenzene): Similar structure but with iodine atoms instead of chlorine.
1,1’-(2,3-Difluorobutane-2,3-diyl)bis(4-methylbenzene): Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-methylbenzene) is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. The chlorine atoms can participate in various substitution reactions, making the compound versatile for different chemical transformations.
Properties
CAS No. |
61185-58-8 |
---|---|
Molecular Formula |
C18H20Cl2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-[2,3-dichloro-3-(4-methylphenyl)butan-2-yl]-4-methylbenzene |
InChI |
InChI=1S/C18H20Cl2/c1-13-5-9-15(10-6-13)17(3,19)18(4,20)16-11-7-14(2)8-12-16/h5-12H,1-4H3 |
InChI Key |
MEEGICRWUWZESN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C(C)(C2=CC=C(C=C2)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.